molecular formula C17H13ClN2O3 B5558395 N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide

Cat. No.: B5558395
M. Wt: 328.7 g/mol
InChI Key: YPFAILPGLMBOMT-UHFFFAOYSA-N
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Description

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide is a chemical compound that belongs to the class of benzoxazines It is characterized by the presence of a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide typically involves a series of chemical reactions. One common method includes the reaction of a benzoxazine derivative with a chlorinated compound. The process generally requires specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and solvents can optimize the yield and purity of the compound. Safety protocols are strictly followed to handle the chemicals and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1’-biphenyl]-4-sulfonamide
  • N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide
  • 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one

Uniqueness

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide stands out due to its specific chemical structure, which imparts unique properties such as enhanced stability and reactivity. These characteristics make it particularly valuable for certain applications in research and industry .

Properties

IUPAC Name

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-2-15(21)19-12-6-3-10(4-7-12)16-20-14-9-11(18)5-8-13(14)17(22)23-16/h3-9H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFAILPGLMBOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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